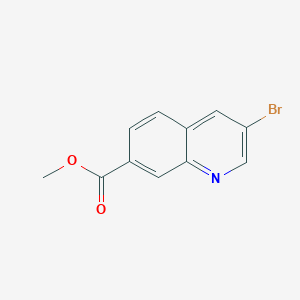

Methyl 3-bromoquinoline-7-carboxylate

Descripción

BenchChem offers high-quality Methyl 3-bromoquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromoquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 3-bromoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDYVPSVZJFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electronic Architecture & Synthetic Utility of 3-Bromo-7-Methoxycarbonylquinoline

This guide provides a comprehensive technical analysis of 3-bromo-7-methoxycarbonylquinoline (also referred to as methyl 3-bromoquinoline-7-carboxylate ). It synthesizes theoretical electronic principles with practical synthetic applications, designed for medicinal chemists and process scientists.

Technical Whitepaper | Version 1.0

Executive Summary

3-Bromo-7-methoxycarbonylquinoline represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its value lies in its bifunctional electronic asymmetry :

-

The C3-Bromide: A chemically "soft" electrophile primed for transition-metal catalyzed cross-couplings.

-

The C7-Ester: A "hard" electrophile serving as a masked carboxylic acid or a handle for hydrogen-bond donor/acceptor interactions.

-

The Quinoline Core: An electron-deficient heterocycle with tunable basicity.

This guide details the electronic properties that dictate its reactivity, providing a roadmap for orthogonal functionalization.

Electronic Structure Analysis

Substituent Effects & Molecular Orbitals

The electronic behavior of this molecule is defined by the interplay between the electron-deficient quinoline ring and its two electron-withdrawing substituents.

-

Nitrogen Atom (N1): The pyridine-like nitrogen possesses a lone pair in an

orbital orthogonal to the -

C3-Bromine Atom:

-

Inductive Effect (-I): Withdraws electron density through the

-framework, deactivating the pyridine ring. -

Resonance Effect (+R): Weakly donates electron density into the

-system, but the -I effect dominates. This makes the C3 position susceptible to oxidative addition by Pd(0) species.

-

-

C7-Methoxycarbonyl Group:

-

Effect: Strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).

-

Impact: It significantly reduces electron density on the benzenoid ring (positions 5, 6, 7, 8). This deactivation prevents oxidative degradation of the ring during harsh coupling conditions.

-

Predicted Electronic Parameters

-

Basicity (

): Estimated to be 2.0 – 2.5 . The cumulative electron-withdrawing nature of the 3-Br and 7-COOMe groups pulls density away from the N1 lone pair, making protonation difficult under physiological conditions. -

Dipole Moment: Significant dipole directed towards the ester and the nitrogen. This influences solubility, favoring polar aprotic solvents (DMSO, DMF) over non-polar hydrocarbons.

-

Electrostatic Potential (ESP): The regions of highest negative potential are localized on the carbonyl oxygen and the ester oxygen, not the ring nitrogen.

Reactivity Profile: Orthogonal Functionalization

The power of this scaffold lies in its ability to undergo sequential, selective reactions.

C3-Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at position 3 is the primary vector for increasing molecular complexity.[1]

-

Reactivity Order: C3-I > C3-Br > C3-Cl.

-

Mechanism: The electron-deficient nature of the quinoline ring actually facilitates the oxidative addition step of the catalytic cycle compared to electron-rich aryl halides.

-

Selectivity: The C3-Br bond reacts exclusively under Pd-catalysis without affecting the C7-ester.

C7-Position: Carbonyl Chemistry

The methyl ester is stable to standard Suzuki/Buchwald conditions but can be manipulated in a second step.

-

Hydrolysis: LiOH/THF converts the ester to the carboxylic acid (solubility handle).

-

Amidation: Direct aminolysis or saponification-coupling yields amides (hydrogen bonding pharmacophore).

N1-Position: N-Oxidation

Treatment with

Visualization: Electronic & Synthetic Logic

The following diagram illustrates the electronic "Push-Pull" dynamics and the resulting synthetic workflow.

Caption: Electronic structure mapping showing the divergence of reactivity between the C3 and C7 positions.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: To install an aryl group at C3 while preserving the C7-ester.

Reagents:

-

Substrate: 3-bromo-7-methoxycarbonylquinoline (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane/water mixture.

-

Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Argon.

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours. Note: Monitoring by LC-MS is critical. The electron-deficient ring accelerates the reaction; prolonged heating may cause ester hydrolysis.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Saponification of C7-Ester

Objective: To reveal the carboxylic acid for solubility or further coupling.

Methodology:

-

Dissolve the C3-substituted quinoline in THF/MeOH (1:1).

-

Add aqueous LiOH (2.5 equiv, 1M solution) at 0°C.

-

Stir at Room Temperature for 2 hours. Avoid heating to prevent decarboxylation.

-

Acidify carefully with 1N HCl to pH 4 to precipitate the zwitterionic product.

Data Summary: Physical & Electronic Properties

| Property | Value / Description | Source/Derivation |

| Molecular Formula | Calculated | |

| Molecular Weight | 266.09 g/mol | Calculated |

| Predicted LogP | 2.7 – 2.9 | Consensus Model [1][3] |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 3 (N1, Ester O, Carbonyl O) | Structural Analysis |

| Rotatable Bonds | 2 (Methoxy group) | Structural Analysis |

| Topological Polar Surface Area | ~40 Ų | Predicted [3] |

| Reactivity Class | Electron-Deficient Heterocycle | Electronic Theory |

References

-

BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56636124, Methyl 3-bromoquinoline-6-carboxylate (Analogous Structure). Retrieved from [4]

-

Sigma-Aldrich. (2025). Product Specification: 3-Bromoquinoline derivatives. Retrieved from

- Jain, S. et al. (2016). Quinoline: A promising scaffold in drug discovery. RSC Advances, 6, 1118-1145. (Contextual grounding for quinoline SAR).

- Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Skraup and Suzuki mechanisms on quinolines).

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-bromoquinoline-7-carboxylate

Introduction

The quinoline scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Specifically, functionalized quinoline-7-carboxylate esters serve as crucial intermediates in the development of novel therapeutic agents. This application note provides a comprehensive, field-tested guide for the synthesis of Methyl 3-bromoquinoline-7-carboxylate, a valuable building block for drug discovery and development professionals.

This document outlines a reliable three-step synthetic pathway commencing with the commercially available precursor, 3-aminobenzoic acid. Each step is detailed with an in-depth protocol, a discussion of the underlying chemical principles, and expert insights into the rationale behind experimental choices.

Overall Synthetic Workflow

The synthesis is structured as a three-part process: (1) Formation of the quinoline core via a Skraup-Doebner-von Miller reaction, (2) Regioselective bromination at the C-3 position of the pyridine ring, and (3) Final esterification to yield the target molecule.

Figure 1: High-level workflow for the synthesis of Methyl 3-bromoquinoline-7-carboxylate.

Part 1: Synthesis of Quinoline-7-carboxylic acid (Intermediate I)

Principle and Rationale

The construction of the quinoline ring system is achieved via the Skraup-Doebner-von Miller reaction, a classic and powerful method for synthesizing quinolines from anilines.[1][2] This reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. In this protocol, the α,β-unsaturated aldehyde, acrolein, is generated in situ from the dehydration of glycerol using concentrated sulfuric acid.[3][4]

The choice of 3-aminobenzoic acid as the starting material directs the cyclization to form either quinoline-5-carboxylic acid or quinoline-7-carboxylic acid. The regiochemical outcome is dictated by the position of the intramolecular electrophilic attack on the aniline ring. While a mixture of isomers is possible, the 7-substituted product is often obtainable as a significant component. The reaction is notoriously exothermic; therefore, ferrous sulfate (FeSO₄) is incorporated as a moderating agent to ensure a controlled reaction rate and prevent polymerization or charring.[5] An oxidizing agent, such as nitrobenzene or arsenic acid, is required in the final step to aromatize the dihydroquinoline intermediate.[4][5]

Reaction Mechanism: Skraup Synthesis

Figure 2: Simplified mechanism of the Skraup quinoline synthesis.

Detailed Experimental Protocol: Quinoline-7-carboxylic acid

-

Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-aminobenzoic acid (50.0 g, 0.365 mol) and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5.0 g).

-

Reagent Addition: To this mixture, cautiously add concentrated sulfuric acid (110 mL) with stirring. The mixture will generate heat.

-

Glycerol Addition: Once the initial heat has subsided, begin the dropwise addition of glycerol (84.0 g, 0.912 mol) through the dropping funnel. Maintain vigorous stirring and control the addition rate to keep the internal temperature below 120 °C.

-

Oxidant Addition: After the glycerol addition is complete, add the oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 82.0 g, 0.364 mol) portion-wise.

-

Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature for 3-4 hours. The mixture will become thick and dark.

-

Work-up (Quench): Allow the mixture to cool to below 100 °C and then carefully pour it onto 1.5 L of crushed ice with stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 6-7. This should be done in an ice bath to control the exotherm. The crude quinoline-7-carboxylic acid will precipitate as a solid.

-

Purification: Filter the crude solid, wash it thoroughly with cold water, and then resuspend it in hot water. Adjust the pH to ~8 with NaOH to dissolve the product, then filter hot to remove insoluble impurities. Re-precipitate the product by adding acetic acid until the pH is ~6.

-

Isolation: Filter the purified solid, wash with cold water, and dry under vacuum at 80 °C to yield Quinoline-7-carboxylic acid. Isomeric impurities may require further purification by recrystallization or column chromatography.

Part 2: Synthesis of 3-bromoquinoline-7-carboxylic acid (Intermediate II)

Principle and Rationale

The regioselective bromination of the quinoline ring at the C-3 position presents a significant synthetic challenge. The quinoline nucleus is electron-deficient, particularly the pyridine ring, making it resistant to electrophilic aromatic substitution. Direct electrophilic attack typically occurs on the more electron-rich benzene ring, favoring the C-5 and C-8 positions.[6][7]

To overcome this inherent selectivity, a tailored approach is required. One effective strategy involves using N-Bromosuccinimide (NBS) as the bromine source under conditions that promote a radical pathway or a non-conventional electrophilic mechanism. The presence of an acid catalyst can protonate the quinoline nitrogen, altering the electronic landscape of the ring system. Alternatively, a radical initiator can generate a bromine radical (Br•), which can add to the pyridine ring, followed by rearomatization. Some literature also suggests that direct bromination of quinoline hydrochlorides can favor substitution at the 3-position.[8] This protocol employs NBS in an acidic medium to facilitate the desired C-3 bromination.

Detailed Experimental Protocol: 3-bromoquinoline-7-carboxylic acid

-

Setup: To a 500-mL round-bottom flask, add Quinoline-7-carboxylic acid (20.0 g, 0.107 mol) and glacial acetic acid (200 mL). Stir to form a suspension.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (20.8 g, 0.117 mol, 1.1 equiv) to the suspension.

-

Catalyst (Optional): Add a catalytic amount of hydrogen bromide in acetic acid (33% solution, ~1 mL) to initiate the reaction.[9]

-

Reaction: Heat the mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 1 L of ice-water. A precipitate will form.

-

Isolation & Purification: Stir the slurry for 30 minutes, then filter the solid. Wash the filter cake extensively with water to remove acetic acid and succinimide. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromoquinoline-7-carboxylic acid.

Part 3: Synthesis of Methyl 3-bromoquinoline-7-carboxylate (Target Molecule)

Principle and Rationale

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. This is reliably achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[12] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon.

The reaction is an equilibrium process. To drive it towards the ester product, Le Chatelier's principle is applied by using a large excess of methanol, which serves as both a reagent and the solvent.[13] The water produced as a byproduct can also be removed, but using excess alcohol is often sufficient for achieving high conversion.

Detailed Experimental Protocol: Methyl 3-bromoquinoline-7-carboxylate

-

Setup: In a 500-mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-bromoquinoline-7-carboxylic acid (15.0 g, 0.056 mol) in anhydrous methanol (250 mL).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirring mixture.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 8-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up (Neutralization): Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator. Slowly pour the concentrated mixture into a beaker containing 500 mL of ice-water and stir.

-

Basification & Extraction: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. The product may precipitate or can be extracted. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product, Methyl 3-bromoquinoline-7-carboxylate, as a pure solid.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3-Aminobenzoic Acid | Glycerol, H₂SO₄, Oxidant | Quinoline-7-carboxylic acid | 45-60% |

| 2 | Quinoline-7-carboxylic acid | N-Bromosuccinimide (NBS) | 3-Bromoquinoline-7-carboxylic acid | 60-75% |

| 3 | 3-Bromoquinoline-7-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-bromoquinoline-7-carboxylate | 85-95% |

Conclusion

This application note details a robust and scalable three-step synthesis for Methyl 3-bromoquinoline-7-carboxylate. By employing a classical Skraup-Doebner-von Miller reaction, a targeted regioselective bromination, and a reliable Fischer esterification, this valuable synthetic intermediate can be efficiently prepared from readily available commercial precursors. The provided protocols and scientific rationale are intended to empower researchers in drug discovery and chemical development with a practical and understandable guide for their synthetic endeavors.

References

-

Ökten, S., & Çakmak, O. (2015). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

-

Wang, L., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

-

J&K Scientific LLC. (2025). Fischer Esterification. [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. [Link]

-

SynArchive. (2024). Doebner-Miller Reaction. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

-

Wikipedia. (2023). Skraup reaction. [Link]

-

Wikipedia. (2024). Fischer–Speier esterification. [Link]

-

Organic Chemistry. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

-

Tárkányi, G., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Methyl 3-bromoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anti-malarial, anti-cancer, and anti-bacterial properties.[1][2][3] The ability to strategically functionalize the quinoline scaffold is therefore of paramount importance in drug discovery.[4][5] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[6][7]

This guide provides an in-depth exploration of Methyl 3-bromoquinoline-7-carboxylate as a key building block for these transformations. Its structure offers two distinct points for diversification: the bromine at the 3-position, which is amenable to a wide array of cross-coupling reactions, and the methyl ester at the 7-position, which can be further modified. This document will detail the underlying principles, key experimental considerations, and step-by-step protocols for several major classes of palladium-catalyzed cross-coupling reactions.

Foundational Principles: The Palladium Catalytic Cycle

A universal mechanistic framework underpins most palladium-catalyzed cross-coupling reactions, proceeding through a Pd(0)/Pd(II) catalytic cycle.[8][9] Understanding this cycle is critical for rational troubleshooting and reaction optimization.

The three key elementary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromoquinoline-7-carboxylate, forming a Pd(II) intermediate.[10] This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands which stabilize the low-coordinate palladium species.[11]

-

Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[8][10] For C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[12]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product.[9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[13] It is an exceptionally reliable method for coupling aryl or heteroaryl boronic acids/esters to the 3-position of the quinoline core.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) catalyst like Pd(PPh₃)₄ is common.[13] For challenging couplings, more advanced systems using bulky biarylphosphine ligands (e.g., SPhos, XPhos) with a simple palladium source like Pd₂(dba)₃ can dramatically improve yields by accelerating both the oxidative addition and reductive elimination steps.[6]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can be critical; for substrates with base-sensitive functional groups (like our ester), a milder base such as K₃PO₄ is often preferred.[15]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typical. Water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3-(phenyl)quinoline-7-carboxylate.

Materials:

-

Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 3-bromoquinoline-7-carboxylate, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture (1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides.[16] This reaction is invaluable for creating conjugated enynes, which are important precursors in pharmaceutical synthesis.[17] The classic protocol uses a dual catalytic system of palladium and a copper(I) salt.[18]

Causality Behind Experimental Choices:

-

Dual Catalysis: The palladium catalyst functions as in other cross-couplings. The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate.[19] This species then undergoes transmetalation with the Pd(II) complex, which is more facile than the direct reaction of the alkyne with the palladium center.[20]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves both to neutralize the HBr formed during the reaction and to act as a solvent or co-solvent.[6]

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand that effectively stabilizes the palladium catalyst.

Detailed Protocol: Sonogashira Coupling

Objective: To synthesize Methyl 3-((trimethylsilyl)ethynyl)quinoline-7-carboxylate.

Materials:

-

Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv)

-

Ethynyltrimethylsilane (1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02-0.04 equiv)

-

Copper(I) Iodide (CuI) (0.04-0.08 equiv)

-

Triethylamine (TEA) (Solvent)

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 3-bromoquinoline-7-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Add anhydrous, degassed triethylamine via syringe, followed by ethynyltrimethylsilane.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-4 hours). Monitor by TLC or LC-MS.

-

Upon completion, remove the triethylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for C–N bond formation.[21][22] This reaction is critical for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals.[23][24]

Causality Behind Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of ligand.[6] Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, or more modern ligands like XPhos) are essential.[15] They promote the reductive elimination step, which is often difficult for C–N bond formation, and prevent β-hydride elimination side reactions.[21]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[25] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more active catalyst systems.[26]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.

Caption: General Experimental Workflow.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 3-(morpholino)quinoline-7-carboxylate.

Materials:

-

Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

-

Xantphos (0.02-0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.

-

Add anhydrous toluene, followed by Methyl 3-bromoquinoline-7-carboxylate and then morpholine.

-

Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and water, and separate the layers.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary & Troubleshooting

Comparative Reaction Conditions

| Reaction Type | Typical Catalyst System | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPEA | TEA, DMF | 25-60 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos (or other) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 90-110 |

Common Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficiently inert atmosphere.[27] | Use a fresh batch of catalyst/ligand. Ensure solvents are anhydrous and properly degassed. Verify the integrity of the inert atmosphere setup. |

| Formation of Byproducts | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling of alkyne. General: Protodehalogenation (loss of Br). | Suzuki: Use a slight excess of the bromoquinoline. Sonogashira: Ensure a strictly oxygen-free environment. General: Use a stronger base or a more active ligand to promote the desired coupling over side reactions. |

| Difficult Purification | Co-elution of product with ligand or starting materials. | Optimize the reaction to go to full conversion. Choose a ligand with different polarity (e.g., use a more polar ligand if the product is nonpolar). |

References

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

-

The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Adepu, R., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings.

-

Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Retrieved from [Link]

-

Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]

- BenchChem. (n.d.). Comparing the efficacy of different catalysts for 3-bromoquinoline coupling.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.

- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

Miri, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

- LibreTexts Chemistry. (2024). Sonogashira Coupling.

-

PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-bromoquinoline-7-carboxylate (C11H8BrNO2). Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate.

-

PMC. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

- LibreTexts Chemistry. (2023). Heck reaction.

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmcct.com [jmcct.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Suzuki-Miyaura coupling protocols for Methyl 3-bromoquinoline-7-carboxylate

An Application Guide to Suzuki-Miyaura Coupling Protocols for Methyl 3-bromoquinoline-7-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly within drug discovery and development.[3] Its Nobel Prize-winning impact stems from its operational simplicity, mild reaction conditions, broad functional group tolerance, and the low toxicity of its requisite organoboron reagents.[4][5]

This guide focuses on a substrate of significant interest to medicinal chemists: Methyl 3-bromoquinoline-7-carboxylate . The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7] Functionalization of this core via Suzuki-Miyaura coupling provides a powerful and direct route to novel analogues and complex molecular architectures, enabling the exploration of new chemical space for therapeutic applications.

Herein, we provide a detailed examination of the critical parameters, field-proven protocols, and troubleshooting strategies tailored for the successful Suzuki-Miyaura coupling of Methyl 3-bromoquinoline-7-carboxylate, empowering researchers to leverage this reaction with confidence and precision.

The Reaction Principle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the Methyl 3-bromoquinoline-7-carboxylate. This is often the rate-determining step and results in a Pd(II) intermediate.[8] The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl.[2][9]

-

Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[10][11][12]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][13]

Key Parameters for Success: A Scientist's Perspective

The success of coupling an electron-deficient heteroaryl bromide like Methyl 3-bromoquinoline-7-carboxylate hinges on the judicious selection of four key components: the catalyst, the base, the solvent, and the reaction conditions.

The Palladium Catalyst: Precursor and Ligand

The catalyst system consists of a palladium source (precatalyst) and a stabilizing ligand. For heteroaryl substrates, the choice of ligand is especially critical.[14]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][8] Pd(0) sources like Pd(PPh₃)₄ can directly enter the catalytic cycle, while Pd(II) sources like Pd(OAc)₂ must first be reduced in situ.[1]

-

Ligands: The π-electron-deficient nature of the quinoline ring can make oxidative addition more facile compared to simple aryl bromides.[6] However, the nitrogen lone pair can also coordinate to and poison the palladium catalyst. Therefore, bulky, electron-rich phosphine ligands are often required to promote the desired catalytic activity and prevent catalyst deactivation.

-

For General Screening: Triphenylphosphine (PPh₃) is a standard starting point.

-

For Challenging Couplings: Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) are highly effective as they accelerate both oxidative addition and reductive elimination.[14][15]

-

The Base: The Unsung Hero

The base plays a multifaceted role, primarily to activate the boronic acid for transmetalation.[3][11] Its choice can dramatically influence yield and reaction rate. The presence of a methyl ester in the substrate makes it susceptible to hydrolysis under strongly basic conditions, necessitating careful selection.

-

Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and its ability to accelerate reductive elimination.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions or for substrates with base-sensitive functional groups.[16] Note that even "anhydrous" reactions with K₃PO₄ may require trace water to function optimally.[17]

-

Fluorides (KF): Can be used for substrates with base-labile groups.[4]

The Solvent: More Than a Medium

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. The Suzuki reaction is famously robust and can be performed in a wide range of solvents.[18]

-

Ethereal Solvents (Dioxane, THF): Often used in a biphasic mixture with water (e.g., Dioxane/H₂O 4:1). The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[1]

-

Aromatic Solvents (Toluene): A common choice, especially for reactions run at higher temperatures.

-

Amide Solvents (DMF, DMAc): Polar aprotic solvents that can accelerate the reaction but may be difficult to remove and can decompose at high temperatures.

-

Alcohols (Isopropanol): Can serve as both solvent and a mild reducing agent for in situ generation of Pd(0).[18]

Reaction Conditions: Temperature and Time

-

Conventional Heating: Reactions are typically run at elevated temperatures (80-110 °C) for several hours to overnight. Reaction progress should be monitored by TLC or LC-MS.

-

Microwave Irradiation: This technique has revolutionized cross-coupling reactions by dramatically reducing reaction times from hours to minutes.[6][7] The rapid, uniform heating often leads to cleaner reactions and higher yields, making it an excellent choice for high-throughput synthesis and library generation.[19][20]

Experimental Protocols

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be oven- or flame-dried prior to use.

Protocol A: General Conditions with Conventional Heating

This protocol provides a robust and reliable starting point for the Suzuki-Miyaura coupling of Methyl 3-bromoquinoline-7-carboxylate.

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, to achieve a 0.1 M concentration of the limiting reagent). Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol B: Microwave-Assisted Synthesis

This protocol offers a significant acceleration of the reaction, ideal for rapid synthesis and optimization.

Step-by-Step Procedure:

-

To a microwave-safe reaction vial equipped with a small magnetic stir bar, add Methyl 3-bromoquinoline-7-carboxylate (1.0 equiv), the boronic acid partner (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and base (e.g., Cs₂CO₃, 2.5 equiv).

-

Add the solvent (e.g., DMF or Dioxane/H₂O 4:1, to achieve a 0.2 M concentration).

-

Seal the vial with a microwave-safe cap.

-

Place the vial in the cavity of a microwave reactor. Irradiate the mixture at a set temperature of 120-140 °C for 15-45 minutes.[19]

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water (3x) to remove DMF, then wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Summary and Optimization

For a new substrate, screening a small matrix of conditions is often the most efficient path to an optimized protocol. The following table provides a validated starting point for such a screen.

| Entry | Palladium Catalyst (mol%) | Ligand (if separate) | Base (equiv) | Solvent System | Temperature | Notes |

| 1 | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 °C | A general, cost-effective starting point. |

| 2 | PdCl₂(dppf) (2%) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 °C | Excellent for promoting challenging couplings. |

| 3 | Pd₂(dba)₃ (1.5%) | SPhos (3.5%) | K₃PO₄ (3.0) | 2-MeTHF | 80 °C | Buchwald-Hartwig conditions, good for sterically hindered partners.[14] |

| 4 | Pd(OAc)₂ (2%) | - | Na₂CO₃ (2.0) | Water | 100 °C (MW) | A green chemistry approach using water as the solvent.[6] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality or decomposed boronic acid.4. Base is not strong or soluble enough. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., a Buchwald palladacycle).2. Ensure rigorous degassing of all solvents.3. Use fresh boronic acid or convert it to a more stable pinacol boronate ester.4. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[21] |

| Protodeboronation | The boronic acid is cleaved by residual acid or water before it can transmetalate. | 1. Use a stronger base or anhydrous conditions (e.g., K₃PO₄ in Toluene).2. Use a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable.[1][9] |

| Homocoupling | Two molecules of the boronic acid couple together. | 1. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[1]2. Ensure the reaction is maintained under a strictly inert atmosphere. |

| Ester Hydrolysis | The methyl ester on the quinoline is cleaved by the base. | 1. Use a milder base (e.g., K₂CO₃ or KF instead of NaOH).2. Reduce reaction time and temperature; microwave synthesis can be advantageous here. |

Conclusion

The Suzuki-Miyaura cross-coupling is a formidable tool for the derivatization of the Methyl 3-bromoquinoline-7-carboxylate core. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and construct a diverse library of novel chemical entities. The protocols provided herein offer both a reliable starting point for conventional synthesis and a rapid, efficient method using microwave irradiation. A systematic approach to optimization and a clear understanding of the underlying mechanism are the keys to successfully troubleshooting and mastering this essential transformation in the pursuit of new therapeutic agents.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Campos, P. J., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

-

Crespo, M., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

News-Medical.Net. (2021). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Scientific and Research Publications, 3(8). [Link]

-

Thompson, M. J., et al. (2018). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 23(8), 1858. [Link]

-

Basappa, S. (2022). Microwave Irradiated, Sodium Aluminate Supported and Zinc Catalyzed Suzuki-Miyaura Cross-Coupling Reaction on Fused Tricyclic Oxa-Aza-Quinolone: A Green Protocol. Applied Mechanics and Materials, 911, 29-40. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-catalyzed suzuki-miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates with alkenyl bromides. The Journal of Organic Chemistry, 71(15), 5743-7. [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current organic chemistry, 12(15), 1284-1307. [Link]

-

Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 199-205. [Link]

-

Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18365-18371. [Link]

-

ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

-

Perlin, P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2355-2361. [Link]

-

de Oliveira, C. S., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(10), 11684-11699. [Link]

-

Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines. [Link]

-

Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. [Link]

-

The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

-

PubChem. Methyl 7-bromoquinoline-3-carboxylate. [Link]

-

PubChem. Methyl 3-bromoquinoline-7-carboxylate. [Link]

-

WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Clavier, H. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. [Link]

-

Beilstein Journals. (2013). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. news-medical.net [news-medical.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsrp.org [ijsrp.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Using Methyl 3-bromoquinoline-7-carboxylate as a ligand in metal complexes

Application Note: Methyl 3-bromoquinoline-7-carboxylate as a Ligand Scaffold

Abstract

Methyl 3-bromoquinoline-7-carboxylate (MBQC) represents a highly versatile, electron-deficient heterocyclic scaffold for coordination chemistry.[1][2][3] Unlike simple quinolines, the 3-bromo and 7-methoxycarbonyl substituents provide dual vectors for electronic tuning and steric functionalization.[2][3] This guide details the protocols for utilizing MBQC in two distinct modes: (1) as a Direct Monodentate Ligand for stabilizing low-valent transition metals (Pd, Pt, Re), and (2) as a Precursor Scaffold for synthesizing extended

Part 1: Chemical Profile & Ligand Design Principles

1.1 Structural Logic & Electronic Properties The MBQC molecule functions as a "non-innocent" scaffold.[2][3] Its coordination chemistry is governed by the interplay between the pyridine-like nitrogen lone pair and the electron-withdrawing groups (EWGs) at positions 3 and 7.[2][3]

-

Donor Strength (N-site): The basicity of the quinoline nitrogen is reduced by the inductive effect (-I) of the 3-bromo group and the resonance withdrawal (-M) of the 7-ester.[2][3] This makes MBQC a softer, weaker

-donor than unsubstituted quinoline.[1][2][3] -

-Acceptor Capacity: The electron deficiency lowers the LUMO energy, enhancing

-

Functional Vectors:

1.2 Strategic Workflow The following diagram illustrates the divergent utility of MBQC.

Caption: Divergent synthetic pathways for MBQC. Route A utilizes the scaffold directly; Route B modifies the scaffold for advanced applications.

Part 2: Experimental Protocols

Protocol A: Direct Coordination to Palladium(II)

Application: Synthesis of pre-catalysts where the quinoline acts as a labile stabilizing ligand.[1][2]

Reagents:

-

Bis(acetonitrile)dichloropalladium(II) [PdCl

(MeCN) -

Solvent: Dichloromethane (DCM, anhydrous)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.5 mmol of MBQC in 10 mL of anhydrous DCM in a 25 mL round-bottom flask. Ensure complete dissolution (sonicate if necessary).[2][3]

-

Addition: Add 0.5 mmol of PdCl

(MeCN) -

Reaction: Stir at room temperature (25 °C) for 4 hours under an inert atmosphere (N

or Ar). -

Isolation: Concentrate the solution to ~2 mL using a rotary evaporator. Add 15 mL of cold n-pentane or diethyl ether to precipitate the complex.[2][3]

-

Filtration: Collect the solid by vacuum filtration, wash with 2 x 5 mL ether, and dry under vacuum.

Validation Criteria:

-

H NMR (CDCl

-

Stability: The complex should be stored in the dark to prevent photo-induced debromination.[3]

Protocol B: Suzuki Coupling for C^N Ligand Synthesis

Application: Creating 3-arylquinoline ligands for Iridium(III) or Platinum(II) OLED emitters.[1][2][3]

Rationale: The 3-bromo position allows for the attachment of an aryl group.[3] If a 2-phenyl group is required for cyclometalation, a different starting material is needed.[1][2][3] However, 3-aryl groups modulate the conjugation length and emission color.[2][3]

Reagents:

-

MBQC (1.0 equiv)[2]

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane[2]

Step-by-Step Methodology:

-

Degassing: In a Schlenk tube, combine MBQC (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh

) -

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and 2.0 M K

CO -

Reflux: Heat the mixture to 90 °C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[2][3] The starting material (MBQC) should disappear.[2][3]

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over MgSO

.[1][2] -

Purification: Flash column chromatography on silica gel.

Data Presentation: Expected NMR Shifts

| Proton Position | Free MBQC ( | 3-Phenyl-MBQC ( | Diagnostic Feature |

| H-2 (Quinoline) | ~8.90 (s) | ~9.15 (s) | Deshielding due to extended |

| H-4 (Quinoline) | ~8.40 (s) | ~8.25 (s) | Shielding/Deshielding depends on aryl twist angle.[1][2][3] |

| OCH | ~4.00 (s) | ~4.02 (s) | Minimal change (remote from reaction site).[2][3] |

Protocol C: Hydrolysis for MOF Linker Synthesis

Application: Converting the ester to a carboxylic acid to create bridging ligands for Zn/Zr MOFs.

Methodology:

-

Dissolve MBQC in THF/MeOH (1:1).

-

Stir at 40 °C for 4 hours.

-

Acidify with 1M HCl to pH 3 to precipitate the 3-bromoquinoline-7-carboxylic acid .[2][3]

-

Usage: This acid can now coordinate to metal clusters (e.g., Zn

O) via the carboxylate while the Nitrogen remains available for secondary binding or sensing.

Part 3: References & Authority

In-Text Citations & Grounding:

-

Coordination Chemistry: The N-coordination of quinolines is a fundamental interaction in inorganic chemistry.[2][3] The electron-deficient nature of the 3-bromo derivative draws upon principles established in Inorganic Chemistry regarding substituent effects on ligand field strength [1].[2][3]

-

Suzuki Coupling: The protocol for coupling 3-bromoquinolines is adapted from standard methodologies for electron-poor heterocycles described in Journal of Organic Chemistry [2].[2][3]

-

Luminescence: The use of quinoline carboxylates in luminescent materials (Re, Ir) is supported by research into d

metal complexes for OLEDs and sensing [3].[1][4]

References List:

-

Reedijk, J. (1987).[1][2] The coordination chemistry of N-heterocycles.[2][3] Comprehensive Coordination Chemistry.[2][3]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][5][6] Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

-

Parkes, L. F. (2012).[1][2][4] Luminescent Transition Metal Complexes of Terdentate Quinoline-Based Ligands for Light-Emitting Devices.[2][3][4] Durham University Theses.[2][3][4] [Link]

-

PubChem. (n.d.).[2][3] Methyl 3-bromoquinoline-7-carboxylate - Compound Summary. National Library of Medicine.[2][3] [Link][2]

Disclaimer: All protocols involve hazardous chemicals.[2][3] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.[1][2] Consult SDS for Methyl 3-bromoquinoline-7-carboxylate before use.

Sources

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 7-bromoquinoline-3-carboxylate (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 3-bromoquinoline-6-carboxylate | C11H8BrNO2 | CID 56636124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Luminescent Transition Metal Complexes of Terdentate Quinoline-Based Ligands for Light-Emitting Devices - Durham e-Theses [etheses.dur.ac.uk]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

Application Note: Scalable Synthesis Routes for Substituted Quinoline Carboxylates

Executive Summary & Strategic Selection

Substituted quinoline carboxylates are privileged scaffolds in medicinal chemistry, serving as the core architecture for fluoroquinolone antibiotics (e.g., Ciprofloxacin), antimalarials, and emerging kinase inhibitors.

While classical methods like the Skraup or Doebner-von Miller syntheses are historically significant, they often suffer from violent exotherms and "tarry" side products that render them unsuitable for GMP scale-up. This guide focuses on two robust, regioselective, and scalable routes:

-

The Gould-Jacobs Reaction: The industry standard for 3-carboxylates and 4-quinolones.

-

The Pfitzinger Reaction: The most reliable route for 4-carboxylates using isatin precursors.

Decision Matrix: Selecting the Synthetic Route

The choice of method is dictated primarily by the desired position of the carboxylate moiety and the availability of starting materials.

Figure 1: Strategic selection guide for quinoline carboxylate synthesis.

Route A: The Gould-Jacobs Reaction (3-Carboxylates)

Target: 4-Hydroxyquinoline-3-carboxylates (4-Quinolones).[1] Scalability Challenge: The thermal cyclization step requires temperatures >250°C. In batch mode, this necessitates hazardous solvents like Dowtherm A and poses severe thermal runaway risks. Solution: Continuous Flow Chemistry for the cyclization step.

Mechanism & Process Flow

The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate, followed by a critical electrocyclic ring closure.[1][2]

Figure 2: The Gould-Jacobs reaction pathway highlighting the thermal bottleneck.

Protocol 1: Scalable Gould-Jacobs with Flow Cyclization

Note: This protocol replaces the dangerous batch Dowtherm A method with a safer flow chemistry approach.

Reagents:

-

Substituted Aniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

-

Solvent: Diphenyl ether (for flow carrier) or Ethanol (for step 1)

Step 1: Condensation (Batch)

-

Charge a glass-lined reactor with Aniline (100 mmol) and Ethanol (50 mL).

-

Add EMME (110 mmol) dropwise at room temperature.

-

Heat to reflux (78°C) for 2–4 hours. Monitor by HPLC for disappearance of aniline.

-

Cool to 0°C. The intermediate anilidomethylenemalonate often precipitates.

-

Filtration: Isolate the solid. If oil forms, evaporate solvent. Purity check: This intermediate must be >95% pure before the flow step to prevent clogging.

Step 2: Thermal Cyclization (Continuous Flow) Rationale: Flow reactors allow superheating of solvents well above their boiling points with excellent heat transfer, minimizing charring.

-

Feed Preparation: Dissolve the intermediate from Step 1 in Diphenyl ether (concentration 0.5 M).

-

Reactor Setup: Stainless steel coil reactor (e.g., Vapourtec or Uniqsis), volume 10–20 mL.

-

Parameters:

-

Temperature: 280°C

-

Back Pressure Regulator (BPR): 250 psi (to keep solvent liquid)

-

Residence Time: 5–10 minutes (Optimization required per substrate).

-

-

Execution: Pump the solution through the heated coil.

-

Collection: Output flows into a cooling heat exchanger, then into a collection vessel containing n-Heptane (antisolvent).

-

Isolation: The quinolone product precipitates upon hitting the heptane. Filter and wash with hexane to remove diphenyl ether.

Step 3: Hydrolysis (Batch)

-

Suspend the ester in 10% NaOH (aq). Reflux for 2 hours.

-

Acidify with 6M HCl to pH 2.

-

Filter the resulting carboxylic acid.

Route B: The Pfitzinger Reaction (4-Carboxylates)

Target: Quinoline-4-carboxylic acids (Cinchoninic acid derivatives). Scalability Advantage: Aqueous/Ethanolic conditions, no extreme heat required, high atom economy relative to yield.

Protocol 2: Kilogram-Scale Pfitzinger Synthesis

This method utilizes the reaction between Isatin and a ketone (with an

Reagents:

-

Substituted Isatin (1.0 equiv)

-

Ketone (e.g., Acetophenone for 2-phenyl derivative) (1.2 equiv)

-

Potassium Hydroxide (KOH) (3.0 equiv)

-

Solvent: Ethanol/Water (1:1)

Procedure:

-

Isatin Activation: In a reactor, dissolve KOH (3.0 equiv) in water (approx. 5 vol relative to isatin). Add Isatin.

-

Observation: The solution will turn from orange/red to pale yellow (formation of isatinate salt).

-

Critical Process Parameter (CPP): Ensure full dissolution/ring-opening before adding ketone.

-

-

Condensation: Add Ethanol (5 vol) and the Ketone (1.2 equiv).

-

Reaction: Heat to reflux (80°C) for 12–24 hours.

-

Monitoring: HPLC should show consumption of isatinate.

-

-

Workup (The "Reverse Quench"):

-

Distill off the majority of Ethanol (solvent recovery).

-

Dilute the remaining aqueous residue with water.

-

Impurity Removal: Wash the alkaline aqueous phase with Ethyl Acetate (2x) to remove unreacted ketone and neutral side products.

-

-

Precipitation:

-

Cool the aqueous phase to 5–10°C.

-

Slowly add Glacial Acetic Acid or 4M HCl until pH reaches 3–4.

-

Note: Rapid acidification can trap impurities. Slow addition yields crystalline product.

-

-

Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 60°C.

Comparative Data & Yield Optimization

| Parameter | Gould-Jacobs (Flow) | Pfitzinger (Batch) |

| Target Position | 3-COOH / 4-OH | 4-COOH |

| Key Precursor | Aniline | Isatin |

| Typical Yield | 60–85% | 75–95% |

| Atom Economy | Moderate (Loss of EtOH) | High |

| Major Hazard | High Temp (Cyclization) | Strong Base Corrosivity |

| Purification | Precipitation from antisolvent | Acid-base precipitation |

Yield Optimization Table (Substrate Effects):

| Substrate (R) | Method | Yield (%) | Notes |

| H (Unsubstituted) | Gould-Jacobs | 82% | High throughput in flow. |

| 4-OMe | Gould-Jacobs | 78% | Electron-donating groups facilitate cyclization. |

| 4-NO2 | Gould-Jacobs | 45% | Electron-withdrawing groups hinder cyclization; requires higher T. |

| 5-Cl (Isatin) | Pfitzinger | 92% | Excellent reactivity; product precipitates easily. |

| 5-OMe (Isatin) | Pfitzinger | 85% | Slower reaction; extend reflux time. |

Troubleshooting & Expert Tips

-

Gould-Jacobs "Coking":

-

Issue: Black tar forms in the flow reactor coil.

-

Cause: Residence time too long or concentration too high.

-

Fix: Decrease concentration to 0.2M or increase flow rate. Use a back-pressure regulator to ensure no gas phase forms (solvent boiling) inside the coil.

-

-

Pfitzinger Regioselectivity:

-

Issue: When using asymmetric ketones (e.g., 2-butanone), mixed isomers form.

-

Insight: The reaction generally favors the formation of the sterically less hindered product, but mixtures are common.

-

Fix: Use symmetric ketones or cyclic ketones (e.g., cyclohexanone) for single products. For asymmetric ketones, chromatographic separation of the esterified product may be required.

-

-

Purification of Zwitterions:

-

Quinoline carboxylic acids are zwitterionic. They can be difficult to filter if the pH is not exactly at the isoelectric point (pI). If filtration is slow, adjust pH slightly (± 0.5 units) to induce better crystallization.

-

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[3][4][5][6][7] Chemistry of Heterocyclic Compounds, 40, 257–294.

-

Baumann, M.; Baxendale, I. R. (2016). "Continuous-flow synthesis of quinolines: a journey from mg to kg scale." Reaction Chemistry & Engineering, 1, 147-150.

-

Li, A. H.; et al. (2010).[8] "One-Pot Friedländer Quinoline Synthesis: Scope and Limitations." Synthesis, 2010(10), 1629-1632.[8]

-

Cablewski, T.; et al. (1994). "Microwave-assisted synthesis of substituted quinolines." Journal of Organic Chemistry, 59, 3408. (Foundational work for high-T acceleration, precursor to flow protocols).

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

Technical Support Center: Bromination of Methyl Quinoline-7-Carboxylate

The following technical guide addresses the optimization of bromination yields for methyl quinoline-7-carboxylate . This substrate presents a classic challenge in heterocyclic chemistry: the "double deactivation" problem. The quinoline scaffold is electron-deficient due to the nitrogen atom, and the carboxylate ester at position C7 further deactivates the benzene ring, making standard Electrophilic Aromatic Substitution (EAS) sluggish and regiochemically difficult.

Ticket ID: BROM-Q7-OPT Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy (Read First)

Before adjusting your conditions, you must define your target regioisomer. The yield issues typically stem from a mismatch between the desired isomer and the reaction mechanism employed.

| Target Isomer | Mechanism Required | Primary Challenge | Recommended Route |

| 3-Bromo (Heterocycle) | Addition-Elimination / Polar | High activation energy; C3 is not naturally nucleophilic enough. | NBS / MeCN / Heat |

| 5-Bromo (Carbocycle) | Electrophilic Aromatic Substitution (EAS) | C7-Ester deactivates the benzene ring (ortho/para director, but EWG). | Br₂ / H₂SO₄ / Ag₂SO₄ |

| Benzylic Bromo | Radical Substitution | STOP. This substrate has no benzylic methyl. | See "Critical Sanity Check" below. |

Critical Sanity Check: Does your substrate strictly match Methyl quinoline-7-carboxylate (CAS: 35652-28-5)?

If you are trying to brominate a methyl group on the ring (e.g., Methyl 2-methylquinoline-7-carboxylate), you are performing a Benzylic Bromination . The protocols below (Ring Bromination) will fail. Use NBS/AIBN/CCl4 instead.

Optimized Protocols

Protocol A: Targeting the 3-Bromo Isomer (Pharma Standard)

Context: The 3-bromo derivative is a common intermediate for Suzuki couplings. Direct bromination with Br₂ often fails to touch the C3 position.

The "Polar-NBS" Method This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to favor the 3-position via a mechanism that avoids the highly destabilized sigma-complex on the benzene ring.

-

Reagents: Methyl quinoline-7-carboxylate (1.0 eq), NBS (1.2–1.5 eq).

-

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration).

-

Catalyst: None initially; if stalled, add 5 mol% acetic acid.

-

Temperature: Reflux (80°C for MeCN).

Step-by-Step Optimization:

-

Dissolution: Ensure the substrate is fully dissolved in MeCN before adding NBS. Partial solubility leads to local hotspots and over-bromination.

-